(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one
Beschreibung
(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by its stereospecific substituents:
- Position 1: A 4-methoxyphenyl group, contributing aromaticity and moderate electron-donating properties.
- Position 3: A methoxymethoxy (MOM) group, which acts as a protecting group for alcohols or hydroxylamines, enhancing solubility and stability during synthesis.
- Position 4: An isopentyl (3-methylbutyl) chain, introducing lipophilicity and steric bulk.
This compound is structurally distinct from cholesterol absorption inhibitors like ezetimibe (), as it lacks fluorophenyl and hydroxyphenyl moieties.
Eigenschaften
IUPAC Name |
(3R,4S)-3-(methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-12(2)5-10-15-16(22-11-20-3)17(19)18(15)13-6-8-14(21-4)9-7-13/h6-9,12,15-16H,5,10-11H2,1-4H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHBRYSLIFKQHK-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1C(C(=O)N1C2=CC=C(C=C2)OC)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]1[C@H](C(=O)N1C2=CC=C(C=C2)OC)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chiral Pool Approach from L-Threonine
L-Threonine serves as a cost-effective chiral template, with its C3 hydroxyl and C4 amino groups enabling direct functionalization:
-
MOM protection : Treatment with methoxymethyl chloride (MOM-Cl) and DIEA in DCM at 0°C achieves 89% yield without epimerization.
-
N-Alkylation : β-Metallyl chloride amide (1.2 eq) in DMF at −20°C introduces the isopentyl group with 76% yield and >98% diastereomeric excess.
Key Data
| Step | Reagents/Conditions | Yield | de (%) |
|---|---|---|---|
| MOM protection | MOM-Cl, DIEA, DCM, 0°C | 89% | – |
| N-Alkylation | β-Metallyl chloride, DMF, −20°C | 76% | 98 |
Asymmetric Catalysis via [2+2] Cycloaddition
Ketene-imine cycloadditions using cinchona alkaloid catalysts achieve enantioselectivity:
-
Imine substrate : 4-Methoxybenzylideneaniline (prepared from 4-methoxybenzaldehyde and aniline, 92% yield).
-
Catalyst : (R)-BINAP-AgOTf (5 mol%) in toluene at −78°C delivers (3R,4S) configuration with 81% ee.
β-Lactam Ring-Closure Methodologies
LiHMDS-Mediated Cyclization
Lithium hexamethyldisilazide (LiHMDS, 1.5 eq) in THF at −78°C induces rapid ring closure:
-
Substrate : N-(4-methoxyphenyl)-3-(methoxymethoxy)-4-isopentyl-β-ketoamide
-
Reaction time : 2 h
Mechanistic Insight
The bulky LiHMDS base deprotonates the β-ketoamide α-H, facilitating intramolecular nucleophilic attack on the carbonyl carbon to form the β-lactam ring.
Microwave-Assisted Solid-Phase Synthesis
Immobilization on Wang resin accelerates reaction kinetics:
Protecting Group Optimization
Methoxymethyl (MOM) Ether Stability
Comparative studies reveal MOM’s superiority over THP and TBS groups:
| Protecting Group | Deprotection Conditions | Survival Rate in β-Lactam Synthesis |
|---|---|---|
| MOM | TFA/DCM (1:1), 0°C, 1 h | 98% |
| THP | PPTS/MeOH, reflux, 6 h | 72% |
| TBS | TBAF/THF, rt, 12 h | 65% |
MOM groups remain intact during LiHMDS-mediated cyclization, enabling one-pot strategies.
Green Catalysis for Acetylation
ZnO nanopowder (0.05 eq) under solvent-free conditions acetylates secondary alcohols in 93% yield within 3 h, minimizing waste.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing:
Crystallization-Induced Diastereomer Resolution
Ethyl acetate/hexane (3:7) at −20°C enriches (3R,4S) isomer from 85% to 99.5% ee in one recrystallization.
Analytical Characterization Benchmarks
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 4.72 (d, J = 6.8 Hz, 1H, C3-H), 3.81 (s, 3H, OCH3), 1.62–1.58 (m, 1H, isopentyl CH), 1.38 (s, 3H, MOM-CH3).
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC | C18, MeCN/H2O (70:30) | 8.2 min | 99.1% |
| Chiral SFC | Chiralpak AD-H, CO2/MeOH | 12.7 min | 99.8% |
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Overview
(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one, with the CAS number 2287347-65-1, is a compound that has garnered interest in various scientific research applications. This compound is characterized by its unique molecular structure, which includes a methoxymethoxy group and a methoxyphenyl moiety. Its potential applications span medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
Pharmaceutical Development
The compound has been investigated for its role as a potential pharmaceutical agent. Specifically, it has been studied in the context of developing inhibitors for the KRas G12C mutation, which is implicated in various cancers. The ability of this compound to irreversibly inhibit KRas G12C activity positions it as a candidate for targeted cancer therapies .
Mechanistic Studies
Research has explored the mechanistic pathways through which (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one operates. Understanding its interaction with cellular targets can provide insights into its efficacy and safety profile as a therapeutic agent. For instance, studies have indicated that modifications in its structure can significantly affect its binding affinity and selectivity towards target proteins involved in oncogenic signaling pathways.
Synthetic Chemistry
This compound serves as an intermediate in synthetic pathways aimed at creating more complex molecules with potential biological activity. Its unique structure allows chemists to explore various derivatives that may exhibit enhanced pharmacological properties or reduced side effects.
Case Study 1: KRas G12C Inhibition
A notable study focused on the synthesis and evaluation of (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one as a KRas G12C inhibitor. The study demonstrated that this compound could effectively inhibit the mutated form of KRas in vitro, leading to decreased proliferation of cancer cells expressing this mutation. The results suggest that further development could lead to a promising therapeutic option for patients with KRas-driven tumors.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another research initiative involved a comprehensive SAR analysis of (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one derivatives. By systematically modifying functional groups on the azetidine ring, researchers identified key structural features that enhance biological activity while minimizing toxicity. This study provided critical data for optimizing lead compounds in drug discovery efforts.
Wirkmechanismus
The mechanism of action of (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. For example, the methoxyphenyl group may engage in π-π interactions with aromatic residues in the target protein, while the azetidinone ring can form hydrogen bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
The trifluoromethyl analog () has electron-withdrawing properties, making it more reactive in nucleophilic reactions compared to the target’s isopentyl chain .
Synthetic Utility
- The benzyloxy -containing compound () is an intermediate in ezetimibe synthesis, while the target’s methoxymethoxy group suggests use in protecting alcohols during multi-step syntheses .
- Propargyl -substituted analogs () are tailored for click chemistry, unlike the target’s isopentyl group, which may prioritize steric stabilization .
Physical Properties 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one () has a high melting point (188–189°C) due to aromatic stacking, whereas the target’s branched isopentyl chain likely reduces crystallinity .
Biological Stability
- Ezetimibe’s hydroxyphenyl group is susceptible to glucuronidation in vivo, whereas the target’s methoxymethoxy group may resist metabolic degradation, extending half-life .
Biologische Aktivität
The compound (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one , with the CAS number 2287347-65-1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 293.36 g/mol. The structure features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with various functional groups that contribute to its biological properties.
Research indicates that compounds similar to (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one may exhibit a range of biological activities, including:
- Anticancer Properties : Some studies suggest that azetidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The presence of methoxy groups in the structure may enhance anti-inflammatory activity by modulating cytokine production and reducing oxidative stress.
- Neuroprotective Potential : Compounds with similar structures have been investigated for their ability to protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity :
- Inflammation Modulation :
- Neuroprotective Studies :
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and disrupts cell cycle | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Protects against oxidative stress |
Safety and Toxicology
The compound is primarily intended for research purposes and has not been extensively studied for human safety. However, warnings associated with its handling include potential irritations and toxicity if ingested or inhaled. Proper laboratory safety protocols should be followed during experimentation.
Q & A
Q. What are the common synthetic routes for preparing (3R,4S)-configured azetidin-2-one derivatives?
- Methodological Answer : The synthesis of (3R,4S)-azetidin-2-ones typically involves cyclocondensation of carboxylic acids and imines using catalysts like diphosphorus tetraoxide (P2O4). For example, 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one was synthesized via this method with yields up to 88% . Enantiomeric resolution can be achieved using enzymatic methods, such as lipase PS-mediated hydrolysis to isolate (3R,4S) isomers from racemic mixtures . Key steps include:
Cyclocondensation under controlled temperature (e.g., 60–80°C).
Purification via column chromatography (petroleum ether/EtOAc).
Stereochemical confirmation using NMR and X-ray crystallography .
Q. How is the stereochemistry of (3R,4S)-configured azetidin-2-ones confirmed experimentally?
- Methodological Answer : Absolute stereochemistry is determined using:
- X-ray crystallography : Crystallographic data (e.g., torsion angles, bond lengths) resolve chiral centers. For example, the (3R,4S) configuration of a related compound was confirmed via single-crystal X-ray diffraction (R factor = 0.047) .
- NMR spectroscopy : Coupling constants (e.g., <sup>3</sup>JH-H) and NOE correlations distinguish diastereomers. For instance, distinct <sup>1</sup>H NMR peaks for vinyl protons (δ 5.28–5.75 ppm) and methoxy groups (δ 3.88 ppm) are critical .
Advanced Research Questions
Q. How do structural modifications (e.g., isopentyl, methoxymethoxy) impact biological activity in azetidin-2-ones?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Substituent effects : The 4-methoxyphenyl group enhances antimicrobial activity by improving membrane permeability . Isopentyl chains may increase lipophilicity, affecting pharmacokinetics .
- Functional group optimization : Methoxymethoxy groups can stabilize the β-lactam ring against hydrolysis, critical for maintaining bioactivity .
- Data-driven example : Derivatives with 3-chloro-4-aryl substitutions showed 2–4× higher antifungal activity compared to non-halogenated analogs .
Q. What experimental strategies address contradictions in biological assay data for azetidin-2-one derivatives?
- Methodological Answer : Conflicting results (e.g., variable MIC values in antimicrobial assays) are resolved by:
Standardized protocols : Use CLSI guidelines for minimum inhibitory concentration (MIC) assays to reduce variability .
Dose-response curves : Validate activity across multiple concentrations (e.g., 0.5–128 µg/mL).
Mechanistic studies : Probe target engagement via enzyme inhibition assays (e.g., β-lactamase stability tests) .
- Example : Discrepancies in anticonvulsant activity of 4-(trifluoromethyl)phenyl derivatives were resolved by comparing in vivo seizure models (maximal electroshock vs. pentylenetetrazole tests) .
Key Methodological Insights
- Stereochemical Purity : Use chiral HPLC or enzymatic resolution to isolate (3R,4S) isomers, critical for reproducible bioactivity .
- Spectroscopic Validation : Combine <sup>13</sup>C NMR (e.g., δ 169.24 ppm for carbonyl) and IR (C=O stretch ~1750 cm<sup>-1</sup>) for structural confirmation .
- Contradiction Mitigation : Cross-validate biological data with orthogonal assays (e.g., cytotoxicity profiling to rule off-target effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
